ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate

HDAC inhibition cell permeability drug discovery

Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate (CAS 70751-11-0; C₁₄H₁₃ClN₂O₃; MW 292.72 g/mol) is a synthetic pyridazinone derivative featuring a 4-chlorophenyl substituent at position 3, an oxo group at position 6, and an ethyl acetate moiety at the N-1 position [REFS-1, REFS-2]. The compound belongs to a class of heterocyclic scaffolds widely explored for histone deacetylase (HDAC) inhibition, anti-inflammatory activity via COX-2 inhibition, and kinase inhibitory properties [REFS-3, REFS-4].

Molecular Formula C14H13ClN2O3
Molecular Weight 292.72 g/mol
CAS No. 70751-11-0
Cat. No. B6531289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
CAS70751-11-0
Molecular FormulaC14H13ClN2O3
Molecular Weight292.72 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3
InChIKeyKBRAYUZSEMVULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate (CAS 70751-11-0): Structural and Physicochemical Baseline for Procurement Decisions


Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate (CAS 70751-11-0; C₁₄H₁₃ClN₂O₃; MW 292.72 g/mol) is a synthetic pyridazinone derivative featuring a 4-chlorophenyl substituent at position 3, an oxo group at position 6, and an ethyl acetate moiety at the N-1 position [REFS-1, REFS-2]. The compound belongs to a class of heterocyclic scaffolds widely explored for histone deacetylase (HDAC) inhibition, anti-inflammatory activity via COX-2 inhibition, and kinase inhibitory properties [REFS-3, REFS-4]. The ethyl ester functional group confers distinct physicochemical properties—including a calculated logP of 2.61 and zero hydrogen-bond donors—that differentiate this compound from its free acid analog and other in-class candidates for cell-based screening and medicinal chemistry optimization [REFS-1, REFS-2].

Why Generic Substitution of Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate Is Not Supported by Available Evidence


Direct substitution of ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate with in-class pyridazinone analogs cannot be justified without loss of critical structural determinants. The N-1 ethyl acetate substituent differentiates this compound from the corresponding free acid (CAS 70751-12-1), which possesses a carboxylic acid group with markedly different physicochemical properties—including a 1.70-unit lower logP, the presence of a hydrogen-bond donor, and an 8.2-Ų larger polar surface area [REFS-1, REFS-2]. These differences are predicted to alter membrane permeability, intracellular exposure, and target engagement in cell-based HDAC inhibition assays . Furthermore, structure–activity relationship (SAR) data from pyridazinone-based HDAC inhibitor patents demonstrate that even minor modifications to the N-1 substituent can profoundly affect inhibitory potency and isoform selectivity . Therefore, procurement decisions that treat pyridazinone derivatives as interchangeable risk invalidating screening results and confounding lead optimization campaigns.

Quantitative Differentiation Evidence for Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate Relative to Closest Analogs


Lipophilicity Advantage of the Ethyl Ester Over the Free Acid Analog for Cell-Based Assay Suitability

The ethyl ester moiety of ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate confers a calculated logP of 2.61, compared to 0.91 for the corresponding free acid analog (CAS 70751-12-1), yielding a quantified logP difference of +1.70 units [REFS-1, REFS-2]. This magnitude of lipophilicity increase is associated with enhanced passive membrane permeability—a critical parameter for intracellular target engagement in cell-based HDAC inhibition assays .

HDAC inhibition cell permeability drug discovery

Reduced Polar Surface Area and Absence of Hydrogen-Bond Donors Differentiate the Ester from Carboxylic Acid Analogs for Blood–Brain Barrier Penetration Potential

The ethyl ester compound exhibits a topological polar surface area (tPSA) of 48.98 Ų and zero hydrogen-bond donors (HBD), versus 57.20 Ų and one HBD for the free acid analog [REFS-1, REFS-2]. This 8.22-Ų reduction in tPSA and elimination of the HBD places the ethyl ester more favorably within the physicochemical space typically associated with central nervous system (CNS) penetration (tPSA < 60–70 Ų, HBD ≤ 1), suggesting potential advantages for neuroscience-focused screening campaigns where the pyridazinone scaffold is under investigation for neuroprotective or anticonvulsant applications .

CNS drug discovery ADME blood-brain barrier

Ester Moiety as a Potential Prodrug Handle for the Free Acid: Implications for In Vivo Pharmacokinetic Studies

The ethyl ester functional group of ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is susceptible to hydrolysis by ubiquitous esterases, generating the corresponding free acid (CAS 70751-12-1) as a metabolite . This metabolic conversion positions the ethyl ester as a potential prodrug form that may exhibit altered pharmacokinetics—including prolonged half-life and modified tissue distribution—relative to direct administration of the free acid. While no head-to-head in vivo PK studies are publicly available for this specific compound–acid pair, the ester prodrug strategy is well-validated across multiple drug classes .

prodrug design pharmacokinetics esterase hydrolysis

Structural Novelty and Patent Landscape: Differentiation from Generic Pyridazinone Screening Collections

The specific combination of a 4-chlorophenyl substituent at position 3 and an N-1 ethyl acetate side chain on the pyridazinone core defines a chemotype distinct from the majority of pyridazinone-based HDAC inhibitors disclosed in patent CN-109280032-A, which predominantly feature benzamide or hydroxamic acid zinc-binding groups connected through various linkers at the N-2 or C-4/C-5 positions . This structural distinction positions ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate as a novel starting point for lead generation campaigns seeking to expand chemical space beyond the crowded benzamide/hydroxamic acid HDAC inhibitor landscape.

intellectual property chemical novelty screening libraries

Optimal Research and Industrial Application Scenarios for Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate Based on Differentiation Evidence


Primary Screening for Intracellular HDAC Inhibition in Cell-Based Assays

The high lipophilicity (logP 2.61) and zero hydrogen-bond donor count of ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate make it the preferred form for cell-based HDAC inhibition assays, where intracellular target access is required . The free acid analog, with a logP of 0.91 and one HBD, is expected to exhibit substantially lower passive membrane permeability and may underperform in cellular contexts. Procurement for HDAC-focused screening campaigns should prioritize the ethyl ester form to maximize the likelihood of detecting intracellular target engagement .

Prodrug Strategy Evaluation and Pharmacokinetic Profiling

The ethyl ester moiety is susceptible to esterase-mediated hydrolysis in vivo, generating the free acid metabolite (CAS 70751-12-1) . This property positions the compound for evaluation as a potential prodrug in pharmacokinetic (PK) studies, where the ester form may provide sustained systemic exposure compared to direct administration of the free acid. Researchers designing in vivo efficacy studies should procure both the ethyl ester and the free acid for comparative PK profiling to quantify the pharmacokinetic advantage conferred by esterification .

CNS-Targeted Drug Discovery and Neuroprotection Screening

With a tPSA of 48.98 Ų—well below the established CNS penetration threshold of 60–70 Ų—and zero hydrogen-bond donors, ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is predicted to possess favorable blood–brain barrier permeability . This physicochemical profile supports its inclusion in CNS-focused screening libraries targeting neurodegenerative diseases, epilepsy, or neuroinflammation, where pyridazinone scaffolds have demonstrated biological activity [REFS-2, REFS-4]. The free acid analog, with a tPSA of 57.20 Ų and one HBD, is less suited for CNS applications.

Lead Generation for Novel HDAC Inhibitor Chemotypes Outside the Benzamide/Hydroxamic Acid Space

The structural architecture of this compound—featuring an N-1 ethyl acetate substituent and no zinc-binding group—differentiates it from the benzamide and hydroxamic acid HDAC inhibitors that dominate the patent literature, including the pyridazinone-based compounds in CN-109280032-A . For medicinal chemistry teams seeking novel, patentable HDAC inhibitor chemotypes, this compound provides a structurally distinct starting point for structure–activity relationship (SAR) exploration and lead optimization.

Quote Request

Request a Quote for ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.